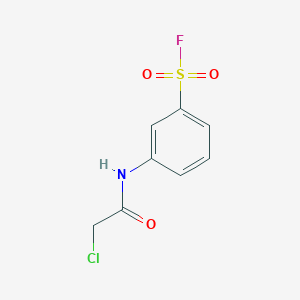

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride

Übersicht

Beschreibung

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride, also known as CABF, is a fluorinating reagent which has a wide range of applications in organic and inorganic chemistry. It is used for a variety of purposes, including the synthesis of organic compounds, the synthesis of inorganic compounds, and the conversion of carboxylic acids into fluorinated derivatives. CABF is also used in the preparation of fluorinated pharmaceuticals and in the development of fluorinated pharmaceutical intermediates.

Wirkmechanismus

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride is a fluorinating reagent, which means that it is capable of converting a non-fluorinated compound into a fluorinated compound. This is done by the addition of a fluorine atom to the target compound, which then replaces one of the hydrogen atoms. This process is known as fluorination. The mechanism of action of this compound involves the formation of a covalent bond between the fluorine atom and the target compound, which is then followed by the displacement of a hydrogen atom from the target compound.

Biochemical and Physiological Effects

This compound is not known to have any direct biochemical or physiological effects. However, it is possible that the fluorinated compounds produced by the reaction of this compound with a target compound may have biochemical or physiological effects. For example, fluorinated compounds may act as enzyme inhibitors or may act as a hormone disruptor. It is also possible that the fluorinated compounds produced by the reaction of this compound with a target compound may have toxicological effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride in laboratory experiments is that it is a relatively inexpensive reagent, which makes it an attractive choice for research laboratories. Additionally, this compound is a highly reactive reagent, which makes it suitable for a wide range of applications. However, there are some limitations associated with the use of this compound in laboratory experiments. For example, this compound is highly corrosive and must be handled with care. Additionally, this compound is a highly toxic reagent and should be used in a well-ventilated area.

Zukünftige Richtungen

There are several potential future directions for research involving 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride. One potential direction is the development of new methods for the synthesis of this compound. Additionally, research could be conducted to develop new applications for this compound, such as the synthesis of fluorinated pharmaceuticals or the synthesis of fluorinated polymers. Furthermore, research could be conducted to further investigate the biochemical and physiological effects of this compound and the fluorinated compounds it produces. Finally, research could be conducted to investigate the potential toxicological effects of this compound and the fluorinated compounds it produces.

Synthesemethoden

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride can be synthesized using a variety of methods, including the reaction of anhydrous HF with 2-chloroacetamide in the presence of a catalyst, the reaction of 2-chloroacetamide with SO2ClF in the presence of a catalyst, and the reaction of 2-chloroacetamide with SO2F2 in the presence of a catalyst. The reaction of anhydrous HF with 2-chloroacetamide is the most common method used for the synthesis of this compound.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride is used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of inorganic compounds, and the conversion of carboxylic acids into fluorinated derivatives. This compound is also used in the preparation of fluorinated pharmaceuticals and in the development of fluorinated pharmaceutical intermediates. In addition, this compound is used in the synthesis of fluorinated polymers, in the synthesis of fluorinated silanes, and in the synthesis of fluorinated surfactants.

Eigenschaften

IUPAC Name |

3-[(2-chloroacetyl)amino]benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSHMTAZDJGFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300939 | |

| Record name | 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

658-97-9 | |

| Record name | NSC140070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)

![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)